molecular formula C8H9N B3031537 3-Ethenyl-2-methylpyridine CAS No. 45659-55-0

3-Ethenyl-2-methylpyridine

Cat. No.: B3031537
CAS No.: 45659-55-0
M. Wt: 119.16 g/mol
InChI Key: ZXWNFKKVGPYFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Science

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in a multitude of scientific disciplines. Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart a range of reactivities and functionalities that have been harnessed by chemists for over a century. In medicinal chemistry, the pyridine scaffold is a common feature in a vast number of pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. wikipedia.orgtandfonline.commdpi.comchemicalbook.com The nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve water solubility, which are desirable traits in drug design. wikipedia.org

Beyond pharmaceuticals, pyridine derivatives are integral to materials science, where they are used in the synthesis of polymers, dyes, and ligands for metal complexes. wikipedia.org Their ability to coordinate with metal ions has led to their use in catalysis and as functional components in metal-organic frameworks (MOFs). In agriculture, many pyridine-based compounds exhibit herbicidal, insecticidal, and fungicidal properties. wikipedia.org The versatility of the pyridine ring, which can be functionalized at various positions, allows for the fine-tuning of its chemical and physical properties to suit specific applications.

Overview of Ethenylpyridine Derivatives in Chemical Research

Ethenylpyridines, also known as vinylpyridines, are a subclass of pyridine derivatives characterized by the presence of a vinyl (-CH=CH2) group attached to the pyridine ring. This vinyl group introduces a site of unsaturation, making these compounds valuable monomers for polymerization and versatile intermediates in organic synthesis. The double bond can readily undergo addition reactions and participate in various polymerization processes, leading to the formation of polyvinylpyridines. These polymers have found applications in various fields, including as ion-exchange resins, adhesives, and in the production of specialty coatings. An important industrial application of 2-vinylpyridine (B74390) is in the manufacturing of a latex terpolymer with styrene (B11656) and butadiene, which is used as a binder for tire cords. wikipedia.org

From a synthetic standpoint, the vinyl group in ethenylpyridines can be transformed into a wide array of other functional groups. For instance, it can be oxidized to a carboxylic acid or an aldehyde, reduced to an ethyl group, or participate in cycloaddition reactions. This reactivity makes ethenylpyridines useful building blocks for the synthesis of more complex molecules. The synthesis of 2-vinylpyridine itself can be achieved through the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269), followed by the dehydration of the resulting alcohol intermediate. wikipedia.org

Current Research Frontiers and Unaddressed Questions Pertaining to 3-Ethenyl-2-methylpyridine

While the broader families of pyridine and ethenylpyridine derivatives have been extensively studied, the specific compound this compound remains a relatively unexplored area of academic research. A comprehensive search of the scientific literature reveals a scarcity of dedicated studies on its synthesis, properties, and applications. This lack of focused research presents both a challenge and an opportunity.

The potential applications of this compound are also an open field of inquiry. Given the functionalities present—a nucleophilic pyridine nitrogen, an alpha-methyl group with potentially acidic protons, and a reactive vinyl group—it is plausible that this compound could serve as a valuable intermediate in organic synthesis or as a monomer for novel polymers with specific properties. The steric hindrance introduced by the adjacent methyl and ethenyl groups could also lead to interesting selectivity in its reactions. Future research into this compound would need to address these fundamental questions, starting with the development of reliable synthetic methods and a thorough characterization of its physical and chemical properties.

Potential Synthetic Strategies for this compound

Given the absence of specific literature on the synthesis of this compound, potential synthetic routes can be proposed based on established reactions for analogous compounds.

One plausible approach is the dehydrogenation of 3-ethyl-2-methylpyridine (B77756) . This method is a common industrial process for the synthesis of other vinylpyridines. The reaction would involve passing 3-ethyl-2-methylpyridine over a suitable catalyst at high temperatures to eliminate hydrogen and form the desired ethenyl group.

Another promising set of strategies involves palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon bonds. Three common types of cross-coupling reactions that could be employed are:

Suzuki Coupling : This would involve the reaction of a 3-halo-2-methylpyridine (e.g., 3-bromo-2-methylpyridine) with a vinylboronic acid or a vinylboronic ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.govresearchgate.net

Stille Coupling : In this reaction, a 3-halo-2-methylpyridine would be coupled with a vinyltin (B8441512) reagent, such as vinyltributyltin, using a palladium catalyst. organic-chemistry.orglibretexts.orgnih.gov

Negishi Coupling : This approach would utilize the coupling of a 3-halo-2-methylpyridine with an organozinc reagent, such as a vinylzinc halide, catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.orgorganic-chemistry.orgnumberanalytics.comillinois.edu

The choice of a specific cross-coupling method would depend on factors such as the availability of starting materials, functional group tolerance, and desired reaction conditions.

Tabulated Data

Table 1: Physicochemical Properties of this compound (Predicted and from Limited Data)

PropertyValueSource
IUPAC NameThis compound prepchem.com
CAS Number45659-55-0 illinois.edu
Molecular FormulaC8H9N researchgate.net
Molecular Weight119.16 g/mol researchgate.net
AppearanceNot available prepchem.com
Boiling PointNot available prepchem.com
Melting PointNot available prepchem.com
SolubilityNot available prepchem.com
Refractive IndexNot available prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyl-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-5-4-6-9-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWNFKKVGPYFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618221
Record name 3-Ethenyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45659-55-0
Record name 3-Ethenyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethenyl 2 Methylpyridine and Structural Analogs

Strategies for Ethenyl Group Introduction onto Pyridine (B92270) Scaffolds

The introduction of an ethenyl group onto a pyridine ring is a common objective in the synthesis of various functionalized pyridines. Several established and emerging methodologies are employed to achieve this transformation.

Condensation Reactions of Methylpyridines with Carbonyl Compounds (e.g., Aldehydes)

A traditional and widely used method for the synthesis of vinylpyridines involves the condensation of methylpyridines with aldehydes, followed by dehydration. For instance, 2-methylpyridine (B31789) can react with formaldehyde (B43269) to produce 2-hydroxyethylpyridine, which is then dehydrated to yield 2-vinylpyridine (B74390). google.com This general approach can be adapted for the synthesis of other vinylpyridine isomers. The reaction of 2-methyl-3-nitropyridines with various aromatic aldehydes has been shown to produce 2-vinyl-3-nitropyridines in high yields as the pure trans-isomer under mild conditions. mdpi.com This method presents a metal-free alternative to other coupling reactions. mdpi.com

The reaction conditions, such as temperature and the presence of a catalyst, are crucial for the success of these condensation reactions. For example, the synthesis of 2-vinylpyridine from 2-methylpyridine and formaldehyde can be carried out in a high-pressure reactor at temperatures between 90°C and 160°C. google.com The subsequent dehydration step often employs a dehydrating agent like sodium hydroxide. google.com

Alkylation and Subsequent Dehydrogenation Approaches

The synthesis of certain alkylated pyridines can be achieved through alkylation followed by dehydrogenation. While direct alkylation of the pyridine ring can be challenging due to its electron-deficient nature, several methods have been developed to overcome this. youtube.com For instance, the synthesis of 5-ethyl-2-methylpyridine (B142974) can be accomplished by the condensation of paraldehyde (B1678423) with ammonia. wikipedia.org This process represents an efficient way to create a structurally complex molecule from simple precursors. wikipedia.org

Dehydrogenation of the resulting ethyl-substituted pyridine can then, in principle, yield the corresponding vinylpyridine. However, direct dehydrogenation methods are often not as straightforward as other synthetic routes for introducing a vinyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Vinylations)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, including the vinylation of aryl and heteroaryl halides. nih.gov These reactions offer a high degree of functional group tolerance and can be highly regio- and stereoselective. organic-chemistry.org

The Stille and Suzuki-Miyaura coupling reactions are prominent examples of palladium-catalyzed methods that can be used to introduce a vinyl group onto a pyridine ring. acs.orgresearchgate.net In a typical Stille coupling, an organotin reagent (e.g., vinyltributylstannane) is coupled with a halopyridine in the presence of a palladium catalyst. researchgate.net Similarly, the Suzuki-Miyaura coupling utilizes a vinylboronic acid or its ester as the coupling partner. mdpi.com

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. For the vinylation of aryl chlorides, a palladacycle derived from 4-hydroxyacetophenone oxime with (S)-Binap as the ligand has been shown to be effective. organic-chemistry.org The reaction conditions often involve heating, with temperatures up to 160°C for less reactive aryl chlorides. organic-chemistry.org

Regioselective Synthesis of Substituted Pyridines

Achieving specific substitution patterns on the pyridine ring is a significant challenge in synthetic organic chemistry. The electronic nature of the pyridine ring generally directs nucleophilic attack to the 2- and 4-positions, and electrophilic attack to the 3-position. However, various strategies have been developed to control the regioselectivity of these reactions.

One approach involves the use of pyridine N-oxides. The N-oxide group activates the ring towards both nucleophilic and electrophilic attack and can direct substituents to different positions compared to the parent pyridine. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA) provides an efficient route to substituted pyridines. rsc.org The reaction of benzynes with pyridine N-oxides can also be controlled to selectively produce either 2- or 3-substituted pyridines by modifying the reaction conditions. rsc.org

Another strategy is the use of directing groups. A directing group can be temporarily installed on the pyridine ring to guide a substituent to a specific position, after which the directing group is removed. This approach has been used for the C-4 alkylation of pyridines. nih.gov Furthermore, the choice of reagents and reaction conditions can influence the regioselectivity. For instance, the alkylation of 3-substituted pyridines can be directed to either the C2 or C4 position by carefully selecting the alkyllithium reagent and its aggregation state. acs.org

Green Chemistry Approaches in 3-Ethenyl-2-methylpyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov These approaches focus on the use of safer solvents, renewable starting materials, and more efficient catalytic systems. rasayanjournal.co.in

Multicomponent reactions (MCRs) are a key green chemistry strategy, as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing waste and improving atom economy. bohrium.com The synthesis of pyridine derivatives has been achieved through various MCRs, both metal-free and metal-catalyzed. bohrium.com

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic routes. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.gov For example, the one-pot, four-component reaction to synthesize 3-pyridine derivatives under microwave irradiation resulted in excellent yields in a much shorter time compared to conventional heating. nih.gov

Catalysis plays a crucial role in green chemistry. The development of efficient and recyclable catalysts, such as those based on iron or copper, offers a more sustainable alternative to traditional stoichiometric reagents. bohrium.comrsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines. rsc.org Additionally, the use of environmentally benign solvents like water or ionic liquids is a key aspect of green pyridine synthesis. mdpi.comrasayanjournal.co.in

Advanced Reaction Chemistry and Mechanistic Elucidation of 3 Ethenyl 2 Methylpyridine Derivatives

Nucleophilic Reactions and Functionalization of the Ethenyl Moiety

The ethenyl group at the 3-position of the pyridine (B92270) ring is an electron-deficient alkene due to the electron-withdrawing nature of the nitrogen atom in the aromatic ring. This electronic characteristic makes it susceptible to nucleophilic attack, providing a versatile handle for functionalization.

Addition Reactions to the Vinyl Group

The vinyl group of vinylpyridines, including 3-ethenyl-2-methylpyridine, can readily undergo nucleophilic addition reactions. This reactivity is analogous to the Michael reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The electron-withdrawing effect of the pyridine ring polarizes the C=C double bond, making the β-carbon atom electrophilic and prone to attack by a variety of nucleophiles.

For instance, nucleophiles such as amines, thiols, and carbanions can add across the double bond. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The initial addition product is a resonance-stabilized carbanion, which is subsequently protonated to yield the final functionalized pyridine derivative.

Another important class of addition reactions is hydrohalogenation. While the direct addition of hydrogen halides to alkenes typically follows Markovnikov's rule, the reaction with vinylpyridines can be more complex. In the case of ethynylpyridines, the reaction with hydrohalic acids proceeds via the formation of a pyridinium (B92312) salt, which significantly enhances the electrophilicity of the unsaturated bond. mdpi.com This facilitates the nucleophilic attack of the halide anion, leading to the formation of haloethenylpyridines. mdpi.com A similar mechanism can be envisioned for this compound, where protonation of the ring nitrogen would activate the ethenyl group towards nucleophilic addition.

Substitution Patterns in Ethenylpyridines (e.g., 2-(2-arylvinyl)-3-nitropyridines)

The synthesis and functionalization of ethenylpyridines are crucial for the development of novel compounds with interesting photophysical properties. A relevant example is the synthesis of 2-(2-arylvinyl)-3-nitropyridines. Although these compounds are derivatives of 2-ethenylpyridine, the synthetic strategies and subsequent reactions provide valuable insights into the chemistry of ethenylpyridines in general.

In a study by Dyadyul et al. (2020), a series of 2-(2-arylvinyl)-3-nitropyridines were synthesized through the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes. mdpi.comnih.gov This reaction, often catalyzed by piperidine, provides a metal-free alternative to traditional cross-coupling reactions like the Heck reaction for the formation of the vinyl linkage. mdpi.com The study highlights that the presence of a nitro group is crucial for activating the methyl group towards condensation. nih.gov

The synthesized 2-(2-arylvinyl)-3-nitropyridines were then subjected to nucleophilic aromatic substitution (SNAr) reactions. It was found that the nitro group at the 3-position could be selectively substituted by sulfur nucleophiles, such as thiols, even in the presence of other potential leaving groups like halogens. nih.gov This demonstrates the high reactivity of the nitro-activated pyridine ring towards nucleophilic attack.

The following table summarizes the synthesis of various 2-(2-arylvinyl)-3-nitropyridine derivatives through the condensation of 2-methyl-3,5-dinitropyridine (B14619359) with different aromatic aldehydes. nih.gov

Aldehyde ReactantProductYield (%)
4-Chlorobenzaldehyde(E)-2-((4-Chlorophenyl)vinyl)-3,5-dinitropyridine78
4-Bromobenzaldehyde(E)-2-((4-Bromophenyl)vinyl)-3,5-dinitropyridine85
4-(Trifluoromethyl)benzaldehyde(E)-3,5-Dinitro-2-((4-(trifluoromethyl)phenyl)vinyl)pyridine65
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde(E)-2-(2-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)vinyl)-3,5-dinitropyridine62

Data sourced from Dyadyul et al. (2020) nih.gov

Transformations Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring is also a site for various chemical transformations, including C-H functionalization, oxidation, and reduction.

C-H Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering an atom-economical way to introduce complexity into molecules. The methyl group of 2-methylpyridines is particularly amenable to C-H activation due to the directing effect of the pyridine nitrogen.

Various transition-metal-catalyzed methods have been developed for the ortho-alkylation of pyridines. For instance, rhodium and iridium catalysts have been employed to activate the C-H bond of a methyl group and promote its addition across alkenes or alkynes. researchgate.net These reactions often proceed through the formation of a cyclometalated intermediate, where the metal center is coordinated to both the pyridine nitrogen and the activated C-H bond.

While specific studies on the C-H functionalization of the methyl group in this compound are limited, it is anticipated that the presence of the ethenyl group could lead to competitive reactions. The catalyst could potentially interact with the π-system of the ethenyl group, leading to polymerization or other side reactions. Therefore, careful selection of the catalyst and reaction conditions would be crucial to achieve selective functionalization of the methyl group.

Electrophilic Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it generally unreactive towards electrophilic aromatic substitution. The nitrogen atom deactivates the ring towards electrophilic attack and can also be protonated or complexed with Lewis acids under the reaction conditions, further deactivating the ring. google.com

When electrophilic substitution does occur, it is highly regioselective, favoring attack at the 3- and 5-positions, which are the most electron-rich carbon atoms in the pyridine ring. google.comambeed.com In the case of this compound, the positions available for electrophilic attack are C-4, C-5, and C-6. The methyl group at C-2 and the ethenyl group at C-3 are both electron-donating to varying degrees through hyperconjugation and resonance, respectively.

Considering the directing effects of these substituents, electrophilic attack would be most likely to occur at the C-5 position, which is para to the methyl group and meta to the ethenyl group. The C-4 position is sterically hindered by the adjacent methyl and ethenyl groups. The C-6 position is ortho to the nitrogen and would be strongly deactivated.

Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation are challenging to perform on pyridines and often require harsh conditions. google.com For example, direct nitration of pyridine is sluggish and may require the use of potent nitrating agents like nitronium tetrafluoroborate. google.com The presence of the ethenyl group in this compound could further complicate these reactions, as it may be susceptible to oxidation or polymerization under the harsh acidic conditions often employed for electrophilic aromatic substitution.

Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms and the characterization of transient intermediates are fundamental to understanding and optimizing the synthesis of complex molecules derived from this compound. Mechanistic insights allow for the rational design of reaction conditions to improve efficiency, control stereochemistry, and minimize byproduct formation.

Mechanistic Studies using Spectroscopic Techniques (e.g., NMR, IR)

Spectroscopic methods are indispensable tools for probing the intricate pathways of chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural and electronic information about reactants, products, and the fleeting intermediates that form during a reaction. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for tracking the transformation of molecules in situ. lew.ro By monitoring changes in the chemical shifts, coupling constants, and signal intensities of ¹H and ¹³C nuclei, researchers can identify the formation of intermediates and determine reaction kinetics. lew.robeilstein-journals.org

For instance, in reactions involving the vinyl group of this compound, such as addition or polymerization reactions, ¹H NMR can track the disappearance of the characteristic vinyl proton signals and the appearance of new signals corresponding to the saturated alkyl chain. Similarly, in functionalization reactions at the pyridine ring, changes in the aromatic proton signals provide direct evidence of the reaction's progress and regioselectivity. nih.gov

Mechanistic studies on related pyridine derivatives have utilized NMR to confirm the structure of intermediates. For example, in borane-mediated reactions of 4-methylpyridine, ¹H and ¹¹B NMR spectroscopy confirmed the formation of stable dihydropyridine (B1217469) intermediates. rsc.org The downfield shift of protons at the C3 and C5 positions upon adduct formation indicated an intramolecular charge transfer, which is a key step in the reaction mechanism. rsc.org A similar approach could be applied to study reactions of this compound, where coordination to a Lewis acid could activate the molecule for subsequent transformations.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in functional groups and bonding environments, making it ideal for identifying reaction intermediates. numberanalytics.com The frequency of a vibrational band, such as a carbonyl (C=O) or carbon-carbon double bond (C=C) stretch, is highly sensitive to its electronic environment, including hydrogen bonding and coordination to a metal center. acs.org

Time-resolved IR spectroscopy can capture the spectra of short-lived species, providing direct evidence for proposed reaction pathways. numberanalytics.com For example, in catalytic oxidation reactions of the ethenyl group to form a ketone or carboxylic acid, IR spectroscopy could detect the appearance of a strong C=O stretching band, confirming the transformation. The position of this band could further reveal information about the intermediate's structure, such as the presence of hydrogen bonding in an oxyanion hole of an enzyme. Studies on coordination complexes have shown that the IR spectrum can provide information on the binding mode of a ligand to a metal. numberanalytics.com This would be relevant for understanding metal-catalyzed reactions involving this compound, where the pyridine nitrogen can coordinate to the catalyst.

Table 1: Illustrative Spectroscopic Data for Mechanistic Analysis of this compound Reactions

Functional Group / IntermediateSpectroscopic TechniqueKey Spectroscopic FeatureImplication for Mechanism
Vinyl Group (-CH=CH₂)¹H NMRDisappearance of signals at ~5-7 ppmConsumption of starting material
Pyridine Ring¹H NMRShift in aromatic proton signals (δ 7-9 ppm)Change in electronic environment, C-H functionalization
Dihydropyridine Intermediate¹H, ¹¹B NMRCharacteristic signals for sp³ carbons, new boron signalsFormation of a stable, dearomatized intermediate rsc.org
Carbonyl Intermediate (C=O)IR SpectroscopyAppearance of strong band at 1680-1750 cm⁻¹Oxidation of the ethenyl group
Metal-Ligand ComplexIR SpectroscopyShift in pyridine ring vibration modesCoordination of the pyridine nitrogen to a metal catalyst numberanalytics.com

Role of Catalysis in Enhancing Selectivity and Yield

Catalysis is paramount in modern organic synthesis, offering pathways to reactions that are otherwise slow, unselective, or low-yielding. For derivatives of this compound, catalysts are crucial for controlling regioselectivity (which part of the molecule reacts) and stereoselectivity, as well as for maximizing the conversion of starting material into the desired product.

Controlling Selectivity: The structure of this compound offers multiple reactive sites: the vinyl group, the pyridine ring, and the methyl group. Catalysts can direct a reaction to a specific site. For example, in cross-coupling reactions, palladium or nickel catalysts are commonly used. mdpi.com The choice of ligand coordinated to the metal center can steer the reaction. For instance, in palladium-catalyzed α-arylation of ketones, tailoring the ligand structure was shown to significantly improve both activity and selectivity. rsc.org Similar principles apply to the functionalization of pyridine rings, where palladium complexes with specific chloropyridine ligands have demonstrated high activity and selectivity in reduction reactions. acs.org

In the synthesis of nicotinic acid from 3-methylpyridine (B133936), the choice of catalyst dramatically impacts the outcome. Copper-based zeolite catalysts have been shown to be effective for the liquid-phase oxidation, with the yield of niacin reaching 57.7% under optimized conditions. oaes.cc In contrast, other metal-based catalysts like Zn/13X or Ag/13X gave significantly lower yields of the desired product. oaes.cc This highlights the critical role of the catalyst in directing the reaction towards the intended product and away from side reactions.

Enhancing Yield: Catalysts increase reaction rates, allowing reactions to proceed to completion under milder conditions and in shorter times, which often translates to higher yields. oaes.cc For example, in the synthesis of bipyridine derivatives via Suzuki coupling, a palladium catalyst with an imidazolium (B1220033) salt ligand achieved a high turnover number, indicating high efficiency and yield. mdpi.com

The industrial production of pyridine derivatives often relies on highly optimized catalytic systems. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) uses catalysts to improve yield and reaction rate. Similarly, the synthesis of 3-methylpyridine itself can be achieved through gas-phase catalytic reactions of acrolein with ammonia, where the catalytic system determines the efficiency. mdpi.com The development of catalysts that can be easily separated from the product mixture is also a key focus in industrial applications to ensure product purity. mdpi.com

Table 2: Examples of Catalytic Systems in Pyridine Derivative Reactions

Reaction TypeCatalyst SystemSubstrate ExampleEffect on Yield/SelectivityReference
OxidationCu/13X Zeolite3-MethylpyridineYield of 57.7% for Niacin, high selectivity over byproducts. oaes.cc
OxidationCo(OAc)₂ / Mn(OAc)₂ / Bromides3-Methylpyridine93.7% conversion with 99% selectivity for nicotinic acid. mdpi.com
Suzuki CouplingPalladium with Imidazolium Salt LigandBromopyridinesHigh turnover number and yield for bipyridine synthesis. mdpi.com
HomocouplingNiBr₂(PPh₃)₂ / Et₄NI / Zn4-Bromo-2,6-dimethylpyridineHigh yield of 2,2′,6,6′-tetramethyl-4,4′-bipyridine. mdpi.com
ReductionPdCl₂(3,5-Cl₂Py)₂Nitrobenzene81 mmol yield of aniline (B41778) with 93% selectivity. acs.org
α-ArylationPyrazole-PYA Palladium ComplexPropiophenone>99% yield, demonstrating superior activity and selectivity. rsc.org

Polymerization and Polymer Science of 3 Ethenyl 2 Methylpyridine

Homopolymerization Kinetics and Thermodynamics

Detailed experimental studies on the kinetics and thermodynamics of the homopolymerization of 3-ethenyl-2-methylpyridine are not extensively documented. However, based on the general principles of vinyl polymerization, certain thermodynamic and kinetic characteristics can be inferred.

The polymerization of vinyl monomers is typically an exothermic process, driven by the conversion of a π-bond in the monomer to two new σ-bonds in the polymer backbone. The heat of polymerization (ΔHₚ) for vinylpyridines is generally in the range of -70 to -75 kJ/mol. For instance, the heat of polymerization for 2-vinylpyridine (B74390) has been reported to be approximately -72.4 kJ/mol (17.3 kcal/mol). rsc.org It is reasonable to expect the value for this compound to be of a similar magnitude, as the primary energy change comes from the vinyl group's reaction.

The thermodynamics of polymerization is also governed by the change in entropy (ΔSₚ), which is invariably negative as disordered monomer molecules become part of an ordered polymer chain. This leads to the concept of a ceiling temperature (T_c), above which polymerization is thermodynamically unfavorable (T_c = ΔHₚ/ΔSₚ). While a specific T_c for this compound is not published, it would be expected to be relatively high, similar to other styrenic and vinylpyridine monomers, allowing for polymerization under a wide range of temperatures.

Kinetic studies on related vinylpyridines, such as 2-vinylpyridine, have shown that polymerization can be initiated by free-radical, anionic, and cationic methods. rsc.orgacs.org The rate of polymerization and the resulting polymer's molecular weight are dependent on factors like initiator concentration, monomer concentration, and temperature. For example, in the AIBN-initiated polymerization of 2-vinylpyridine, the activation energies for propagation and termination were found to be 8 and 5 kcal/mole, respectively. rsc.org Similar kinetic behavior would be anticipated for this compound, although the substitution pattern on the pyridine (B92270) ring could introduce subtle electronic and steric effects influencing the reaction rates.

Copolymerization with Diverse Monomers

Synthesis of Copolymers Containing this compound Units

The synthesis of copolymers allows for the modification of polymer properties by combining different monomer units. While specific reports on the copolymerization of this compound are scarce, it is expected to readily copolymerize with a variety of common monomers, particularly those susceptible to radical polymerization, such as styrene (B11656), acrylates, and methacrylates.

For example, copolymers of other vinylpyridines are well-documented. Poly(styrene)-block-poly(2-vinyl pyridine) and poly(styrene)-block-poly(4-vinyl pyridine) have been synthesized via living anionic polymerization and controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). mdpi.comrsc.org These methods allow for the creation of well-defined block copolymers. A patent for a styrene-vinyl pyridine diblock copolymer describes a general anionic polymerization method where an alkyl lithium initiator is used to first polymerize styrene, followed by the addition of vinyl pyridine monomer to form the second block. google.com This approach would likely be applicable to this compound.

Graft copolymers containing pyridyl groups have also been synthesized. In one study, oligodimethylsiloxanes with a reactive end group were copolymerized with methyl methacrylate (B99206) to yield graft copolymers, demonstrating a versatile method for incorporating functional side chains. kpi.ua

Monomer Reactivity Ratios and Sequence Distribution

Monomer reactivity ratios (r₁ and r₂) are critical parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards the same or the other monomer. These ratios determine the composition and sequence distribution (i.e., random, alternating, or blocky) of the resulting copolymer.

There are no published reactivity ratios specifically for this compound with common comonomers. However, data from analogous systems, such as the copolymerization of 4-vinylpyridine (B31050) (4VP) with methyl methacrylate (MMA), can provide insight. For the MMA/4VP pair, reactivity ratios have been reported as r_MMA = 0.559 and r_4VP = 1.264, suggesting that the propagating chain ending in a 4VP unit prefers to add another 4VP monomer, while the MMA-terminated chain also shows a preference for adding a 4VP monomer. researchgate.net The product of the reactivity ratios (r₁r₂ ≈ 0.7) indicates a tendency towards random copolymerization. researchgate.net It is plausible that the copolymerization of this compound would exhibit similar random or statistical incorporation with monomers like MMA and styrene.

Structure-Property Relationships in Poly(this compound) and its Copolymers

The properties of a polymer are intrinsically linked to its chemical structure. For poly(this compound), the pyridine ring would impart specific characteristics. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with proton-donating polymers and for quaternization, rendering the polymer a polyelectrolyte.

In blends of poly(2-vinylpyridine) (P2VP) with poly(vinyl phenol), strong intermolecular hydrogen bonding leads to a single, composition-dependent glass transition temperature (Tg), indicating miscibility. nih.gov The Tg of pure P2VP is around 104-106 °C. mdpi.comnih.gov The homopolymer of this compound would be expected to have a similar Tg. The introduction of the methyl group at the 2-position might slightly alter chain packing and rotational freedom, potentially affecting the Tg value.

In copolymers, the properties would be a composite of the constituent monomers. For instance, in poly(styrene-b-2-vinylpyridine) copolymers, the two immiscible blocks phase-separate to form distinct nanostructures (e.g., spheres, cylinders, lamellae), the morphology of which depends on the relative volume fractions of the blocks. rsc.orgfrontiersin.org The polystyrene block provides mechanical strength and processability, while the P2VP block can be selectively protonated, making the material responsive to changes in pH. rsc.org Similar structure-property relationships would be expected for copolymers of this compound.

Synthesis of Specialized Polymeric Materials

Development of Chelating Resins

The pyridine functional group is a well-known ligand for metal ions. Polymers containing pyridine units can therefore be utilized as chelating resins for the removal, recovery, or catalytic transformation of metal ions. The nitrogen atom in the pyridine ring can coordinate with a wide range of metal ions.

While the development of chelating resins specifically from this compound is not detailed in the literature, the principle is well-established for other vinylpyridine-based polymers. These polymers, often cross-linked with a divinyl monomer like divinylbenzene (B73037) to form an insoluble network, can be used in applications such as water treatment, hydrometallurgy, and catalysis. The chelating ability and selectivity can be influenced by the position of the nitrogen within the ring and the presence of other substituents. The methyl group adjacent to the nitrogen in this compound could sterically influence the coordination geometry and stability of the resulting metal complexes compared to unsubstituted polyvinylpyridine.

Computational and Theoretical Investigations of 3 Ethenyl 2 Methylpyridine

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the structural and electronic properties of 3-ethenyl-2-methylpyridine. These computational approaches provide a detailed understanding of the molecule at the atomic level, complementing experimental findings.

Geometrical Optimization and Conformer Analysis

The optimization of the molecular geometry of this compound is a fundamental step in computational analysis. Methods such as Hartree-Fock (HF) and DFT, often with basis sets like 6-311++G(d,p), are used to determine the most stable conformation of the molecule. researchgate.netnih.gov For similar pyridine (B92270) derivatives, it has been shown that the optimized geometric parameters, including bond lengths and angles, are in good agreement with experimental data, often obtained from X-ray crystallography. researchgate.net For instance, in a study on 3-methyl 2-vinyl pyridinium (B92312) phosphate, the pyridinium ring was found to be essentially planar. researchgate.net The potential energy surface (PES) can be scanned by rotating specific dihedral angles to identify the minimum energy conformer, which represents the most stable structure of the molecule. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative Note: This table is illustrative and based on data for similar compounds. Specific data for this compound requires dedicated calculations.

Parameter Bond/Angle Calculated Value (DFT/B3LYP)
Bond Length C-C (ring) ~1.39 Å
C-N (ring) ~1.34 Å
C-C (vinyl) ~1.33 Å
C-H (vinyl) ~1.08 Å
Bond Angle C-N-C (ring) ~117°
C-C-C (ring) ~120°
C-C=C (vinyl) ~122°

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO may be distributed over the substituents. researchgate.net The presence of electron-donating groups like methyl and electron-withdrawing or conjugating groups like ethenyl can significantly influence the electron density distribution. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. researchgate.netufms.br

Table 2: Calculated Electronic Properties for a Pyridine Derivative Note: This table is illustrative and based on data for similar compounds. Specific data for this compound requires dedicated calculations.

Property Calculated Value (DFT/B3LYP)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.0 eV
HOMO-LUMO Gap ~ 5.5 eV

Vibrational Spectroscopy Predictions (FT-IR, FT-Raman)

Theoretical calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By using methods like DFT with basis sets such as B3LYP/6-311+G**, the harmonic vibrational frequencies can be calculated. elixirpublishers.com These calculated frequencies are often scaled to better match the experimental spectra. nih.govelixirpublishers.com The Potential Energy Distribution (PED) analysis is employed to make a complete assignment of the fundamental vibrational modes. researchgate.net For substituted pyridines, characteristic vibrational modes include C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), ring stretching vibrations, and vibrations associated with the substituent groups. tandfonline.com For example, the methyl group has distinct symmetric and asymmetric stretching vibrations. tandfonline.com

NMR and UV-Vis Spectroscopic Characterization (Theoretical)

Computational methods can also predict NMR and UV-Vis spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. worldscientific.comepstem.net These theoretical predictions are then compared with experimental data, often showing good correlation. epstem.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netfrontiersin.org This approach can determine the energies of electronic transitions, such as the π→π* transitions, and their corresponding oscillator strengths. nih.gov For pyridine derivatives, the absorption bands are often associated with transitions involving the HOMO and LUMO. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations provide insights into the behavior of a system of molecules over time. ufms.brscielo.br This is particularly useful for understanding intermolecular interactions in the condensed phase.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. ufms.br It maps the electron distribution of a molecule within the crystal, allowing for the identification of different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.netnih.gov For organic molecules, common interactions include H···H, C···H/H···C, and N···H contacts. researchgate.net This analysis provides a detailed picture of how molecules of this compound would arrange themselves in the solid state.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can elucidate the electronic structure and predict sites of reactivity.

The reactivity of pyridine and its derivatives is fundamentally influenced by the electron-withdrawing nature of the nitrogen atom, which makes the ring electron-deficient. This generally renders the pyridine ring less reactive towards electrophilic substitution compared to benzene, with such reactions preferentially occurring at the 3- and 5-positions. wikipedia.org For this compound, the presence of the methyl and ethenyl (vinyl) groups further modulates this reactivity.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

In substituted pyridines, the distribution of these orbitals dictates the most probable sites for nucleophilic or electrophilic attack. For this compound, the vinyl group, being a π-system, can participate in conjugation with the pyridine ring, influencing the electron density distribution. The methyl group, an electron-donating group, can slightly increase the electron density of the ring.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable for visualizing the charge distribution on a molecule and predicting how it will interact with other chemical species. bohrium.com Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent low electron density (positive potential), prone to nucleophilic attack. In pyridine derivatives, the nitrogen atom is typically the most electron-rich center, making it a primary site for protonation and coordination to metal ions. The carbon atoms of the ring will show varying potentials based on the influence of the substituents.

Reaction Pathway Prediction: Theoretical calculations can model the transition states and energy profiles of potential reactions. For this compound, several reaction types can be computationally investigated:

Electrophilic Addition to the Vinylic Group: The double bond of the ethenyl group is a potential site for electrophilic attack. Computational models can predict the regioselectivity and stereoselectivity of reactions like halogenation or hydrohalogenation.

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily participating in reactions with electrophiles and acting as a ligand in coordination chemistry. nih.gov

Radical Reactions: Computational studies have explored the formation and reactivity of pyridine-based radicals, which can participate in novel C-C bond-forming reactions. acs.orgacs.org The presence of the ethenyl group could provide additional pathways for radical-mediated transformations.

Polymerization: The vinyl group makes this compound a monomer for potential polymerization reactions. Theoretical models can help understand the polymerization mechanism and predict the properties of the resulting polymer.

Computational MethodPredicted Reactive Site/PropertyInfluencing Factors
FMO Analysis Electron donation (HOMO) and acceptance (LUMO)Energy gap, orbital distribution
MEP Mapping Sites for electrophilic and nucleophilic attackCharge distribution, substituent effects
Transition State Theory Reaction mechanisms, energy barriersGeometry of transition states

Theoretical Studies of Advanced Material Properties

Nonlinear optics is a field with significant applications in technologies like telecommunications and optical data storage. bohrium.com Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer (ICT), are promising candidates for NLO materials. bohrium.comfigshare.com Pyridine derivatives have been a subject of interest in this area. bohrium.com

The NLO response of a molecule is quantified by its hyperpolarizability (β). Computational methods, such as DFT and Time-Dependent DFT (TD-DFT), are widely used to calculate the NLO properties of molecules. figshare.com These calculations can predict the first and second hyperpolarizabilities, which are measures of the second- and third-order NLO response, respectively.

Theoretical studies on similar pyridine derivatives have shown that the magnitude of the hyperpolarizability is highly sensitive to the nature and position of substituents on the pyridine ring. figshare.com The introduction of strong electron-donating and electron-withdrawing groups connected by a π-bridge can lead to a significant increase in the NLO response.

PropertyComputational MethodSignificance
First Hyperpolarizability (β) DFT, HF, M06-2X figshare.comQuantifies second-order NLO response
Second Hyperpolarizability (γ) TD-DFTQuantifies third-order NLO response
Intramolecular Charge Transfer (ICT) FMO and NBO analysis figshare.comKey mechanism for NLO activity

Computational screening can efficiently evaluate a large number of candidate molecules, guiding synthetic efforts towards materials with optimized NLO properties. researchgate.net

Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and catalysis. nih.gov The nitrogen atom's lone pair allows them to bind to metal centers, and the electronic properties of the pyridine ring can be tuned by substituents to modulate the activity and selectivity of the resulting catalyst.

Computational modeling plays a crucial role in modern catalyst design. By calculating the geometric and electronic structures of potential catalyst-substrate complexes, researchers can gain insights into reaction mechanisms and predict catalytic performance.

For this compound, its potential as a ligand in catalysis can be assessed through theoretical means. DFT calculations can be used to:

Model Coordination Complexes: Determine the binding energy and geometry of the ligand coordinated to various metal centers.

Analyze Electronic Effects: Quantify how the electronic properties of the this compound ligand (e.g., its σ-donating and π-accepting capabilities) influence the reactivity of the metal center.

Simulate Catalytic Cycles: Calculate the energy profiles for key steps in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, to predict reaction rates and identify rate-determining steps.

Studies on related pyridine-containing ligands have demonstrated the power of this approach. For example, computational investigations of pyridine-substituted triazole derivatives have been used to rationalize their observed catalytic activities in cross-coupling reactions. researchgate.net Similarly, theoretical models have been instrumental in understanding the challenges and successes of using 2-pyridyl nucleophiles in Suzuki-Miyaura cross-coupling reactions. nih.gov

The combination of the steric bulk from the 2-methyl group and the electronic influence of the 3-ethenyl group in this compound makes it an interesting candidate for theoretical exploration in the design of novel catalysts.

Application AreaComputational ApproachKey Insights
Homogeneous Catalysis DFT calculations of catalyst-substrate complexesReaction mechanisms, activation energies, catalyst stability
Ligand Design Analysis of ligand electronic and steric propertiesTuning catalyst activity and selectivity
Reaction Prediction Simulation of entire catalytic cyclesPrediction of product distribution and reaction efficiency

Exploration of Advanced Applications and Derivative Research

Ligand Design in Coordination Chemistry

The pyridine (B92270) moiety is a fundamental building block in the design of ligands for coordination chemistry. The introduction of a pyridine ring into a ligand structure can increase conformational rigidity and tune the basicity, which in turn affects the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This makes pyridine derivatives like 3-ethenyl-2-methylpyridine valuable candidates for creating novel metal complexes with specific catalytic or material properties.

The synthesis of metal complexes using pyridine-containing ligands is a well-established field. sciensage.info Generally, these syntheses involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For a ligand like this compound, the nitrogen atom of the pyridine ring would act as the primary coordination site.

The typical synthesis procedure involves dissolving the ligand and a metal salt (e.g., metal chlorides, acetates, or nitrates) in a solvent like methanol (B129727) or ethanol, often in a stoichiometric ratio (such as 2:1 ligand to metal). sciensage.infochemmethod.com The mixture is then heated under reflux for several hours to facilitate the complex formation. sciensage.info Upon cooling, the resulting solid metal complex can be isolated by filtration, washed, and dried. The ethenyl group of this compound could potentially remain as a pendant group for further reactions or participate in forming polymeric coordination structures.

Researchers have successfully synthesized a variety of metal complexes using substituted pyridine ligands, including those with iron, cobalt, nickel, copper, palladium, and platinum. sciensage.infomdpi.com These studies demonstrate the versatility of the pyridine scaffold in coordinating with a wide range of transition metals.

Metal complexes containing pyridine-based ligands have demonstrated significant utility as catalysts in a variety of organic transformations. unimi.itscirp.org The electronic and steric properties of the pyridine ligand can be fine-tuned by substituents, which in turn influences the activity and selectivity of the metal catalyst. acs.org The presence of both a methyl and an ethenyl group on the pyridine ring of this compound offers opportunities for such tuning.

Research has shown that palladium(II) complexes with pyridine derivative ligands can catalyze the reduction of aromatic nitro compounds. acs.org Similarly, iron(II) complexes of certain pyridine-containing macrocyclic ligands have been effective in promoting Suzuki-Miyaura reactions. unimi.it These findings suggest that metal complexes of this compound could potentially be developed as catalysts for various chemical reactions.

Table 1: Examples of Catalytic Applications of Metal-Pyridine Complexes
Catalyst SystemReaction TypeKey FindingsReference
Palladium(II) complexes with pyridine derivatives (e.g., PdCl₂(Py)₂)Reduction of Aromatic Nitro CompoundsCatalytic activity is influenced by the basicity of the pyridine ligand; more electron-withdrawing groups on the ligand can increase conversion rates. acs.org
Iron(II) complexes with tetraazamacrocyclic pyridine-containing ligandsSuzuki-Miyaura ReactionSuccessfully promoted the direct coupling between N-heterocyclic compounds and arylboronic acids. unimi.it
Ruthenium CompoundsMetathesis ReactionsFive-membered ring intermediates from cyclometalation reactions involving pyridine-like ligands act as highly reactive catalysts. scirp.org

Synthesis of Metal Complexes with this compound Ligands

Development of Optoelectronic Materials

Organic-inorganic hybrid materials are at the forefront of optoelectronics research due to their tunable properties, broad absorption spectra, and simple fabrication processes. researchgate.net Pyridine derivatives are frequently incorporated into these materials, particularly as components of fluorescent probes, dyes, and sensors, owing to their electronic characteristics and ability to participate in energy transfer processes. researchgate.netresearchgate.net

Pyridine-containing compounds have been successfully developed as fluorescent probes for various applications. For instance, bicyclic pyridinones synthesized from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibit strong fluorescence with emission wavelengths suitable for biochemical research and proteomics. nih.gov These molecules show longer absorption and emission wavelengths compared to common dyes like 7-amino-4-methylcoumarin (B1665955) (AMC), making them potentially useful as fluorescence activity-based probes for tracking biological pathways. nih.gov The fluorescence properties arise from the electronic structure of the pyridinone core, which can be modulated by various functional groups. nih.gov The conjugated system involving the ethenyl group in this compound could similarly be exploited in the design of novel fluorescent dyes.

Table 2: Photophysical Properties of Bicyclic Pyridinone Fluorescent Probes
Compound TypeMaximum Absorption Wavelength (λabs,max)Emission Wavelength (λem)Potential ApplicationReference
Bicyclic Pyridinones368–430 nm450–467 nmFluorescence activity-based probes for biochemical research. nih.gov
7-Amino-4-methylcoumarin (AMC) (for comparison)350 nm430 nmCommonly used fluorescent standard. nih.gov

The development of small-molecule fluorescent sensors for detecting analytes like metal ions is a rapidly growing field. nih.gov These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is enhanced or quenched upon binding to the target analyte. nih.gov Pyridine derivatives are excellent candidates for such sensors due to the nitrogen atom's ability to coordinate with metal ions, which can alter the photophysical properties of the molecule. doi.orgfrontiersin.org

For example, rhodamine-based sensors have been designed where the fluorescence is initially quenched. In the presence of a specific metal ion like Fe(II), a chemical reaction is triggered that liberates the highly fluorescent rhodamine B, leading to a "turn-on" response. nih.gov Similarly, 1,2,3-triazole–azaindene hybrids have been investigated as fluorescent sensors for metal ions. doi.org A molecule like this compound could serve as a ligand in such sensor systems, where its coordination to a metal ion could modulate the fluorescence output, enabling applications in chemical sensing and cellular imaging. frontiersin.orgnih.govresearchgate.net

Fluorescent Probes and Dyes

Research into Bio-interactions and Enzyme Modulation

Pyridine derivatives are a common scaffold in medicinal chemistry and are known to interact with various biological targets, including enzymes. Understanding these interactions is crucial for drug design and for elucidating biological pathways. The study of how small molecules modulate enzyme activity can lead to the development of new therapeutic agents. rsc.org

Research on coffee constituents has shown that pyridine-related compounds can modulate the activity of key enzymes in cellular signaling. cambridge.org For example, N-methylpyridinium, a pyridine derivative, and various pyrazines have been shown to inhibit cAMP-phosphodiesterase (PDE), an enzyme that regulates the concentration of the second messenger cyclic AMP (cAMP). cambridge.org The inhibition of PDE leads to an increase in intracellular cAMP levels, which can affect a wide range of physiological processes. cambridge.org The potency of these compounds varies, with some showing IC₅₀ values in the sub-millimolar to millimolar range. This line of research indicates that substituted pyridines like this compound could potentially interact with and modulate the activity of enzymes, making them interesting candidates for further biological screening.

Table 3: Inhibition of cAMP-Phosphodiesterase (PDE) by Pyridine-Related Compounds
CompoundIC₅₀ (mM)NotesReference
Caffeine (B1668208)~0.8Well-known PDE inhibitor. cambridge.org
2,3-Diethyl-5-methylpyrazine0.4 (± 0.1)Most potent among tested pyrazines. cambridge.org
N-methylpyridinium (NMP)>5Weak inhibitor compared to caffeine and pyrazines. cambridge.org

Fundamental Studies of Ligand-Biomolecule Binding

The interaction between small molecules and biomolecules is a cornerstone of medicinal chemistry and chemical biology. Pyridine derivatives, including this compound, are scaffolds of significant interest due to their presence in numerous bioactive compounds. rsc.org Fundamental studies on how these ligands bind to biomolecules like proteins and nucleic acids are crucial for understanding their potential biological roles. The nature and position of substituents on the pyridine ring can dramatically influence binding affinity and coordination mode.

Research into the effects of methyl groups on protein-ligand binding reveals that adding a methyl group typically increases the molecule's hydrophobicity. nih.gov This change can enhance binding to hydrophobic pockets within a protein's active site, with an estimated energetic benefit of approximately 0.7-0.8 kcal/mol for the transfer of a solvent-exposed methyl group into such a region. nih.gov However, the effect is highly dependent on the specific context of the binding site. nih.gov

Studies on model systems provide insight into how substituents on a pyridine-like ring affect biomolecular interactions. For instance, research on a series of methyl-substituted 3-hydroxy-(1H)-pyridin-2-one (1,2-HOPTO) inhibitors binding to human carbonic anhydrase II (hCAII) demonstrated that the position of a single methyl group could alter binding affinity and even the coordination of the metal-binding pharmacophore (MBP). acs.org A methyl group at the 4-position resulted in a significant increase in binding affinity compared to the unsubstituted parent compound, whereas a methyl group at the 6-position led to a decrease in affinity. acs.org The binding mode of these ligands to the protein's active site was found to be similar to their corresponding analogues. acs.org

Table 1: Inhibitory Activity of Methyl-Substituted 1,2-HOPTO Derivatives Against hCAII acs.org
CompoundInhibition Constant (Ki) in µM
1,2-HOPTO (unsubstituted)440
4-CH3-1,2-HOPTO140
5-CH3-1,2-HOPTO420
6-CH3-1,2-HOPTO1200
4,6-CH3-1,2-HOPTO3200

Furthermore, spectrofluorimetric titration and molecular docking are powerful techniques to quantify these interactions. Studies on an iron(III) complex with pyridoxal-S-methyl-isothiosemicarbazone ligands binding to transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) have determined key thermodynamic parameters. mdpi.com The binding constants (Kb) were found to increase with temperature, indicating that the binding is an entropy-driven process. mdpi.com Such studies reveal that a multitude of interactions, including hydrophobic and hydrogen bonds, stabilize the ligand-protein complex. mdpi.com

Table 2: Example Thermodynamic Parameters for Ligand-Protein Binding mdpi.com
ProteinTemperature (°C)Binding Constant (Kb) in M-1ΔG in kJ mol-1ΔH in kJ mol-1ΔS in J mol-1 K-1
BSA272.43 × 105-31.085.72389.06
324.01 × 105-33.0
377.35 × 105-34.9
HSA276.08 × 105-33.356.54300.00
327.69 × 105-34.6
371.49 × 106-36.1

Investigations of Cofactor and Enzyme Active Site Interactions

The specific chemical features of this compound make it relevant to investigations of enzyme mechanisms, particularly those involving vinylation or acetylene (B1199291) metabolism. A key example is the tungstoenzyme acetylene hydratase, which catalyzes the hydration of acetylene to acetaldehyde. researchgate.netrsc.org The active site of this enzyme features a tungsten center coordinated to sulfur-rich moieties. rsc.org

To understand its mechanism, researchers have synthesized bioinspired model complexes. Studies using molybdenum and tungsten complexes with ligands such as 6-methylpyridine-2-thiolate or pyrazole (B372694) have provided significant insights. researchgate.netrsc.orgresearchgate.net A proposed mechanism involves the vinylation of a neighboring amino acid residue by acetylene within the enzyme's active site prior to hydration. researchgate.netrsc.org In model systems, this is mimicked by the reaction between a coordinated metal center, acetylene, and a pyridine-based ligand. For example, the reaction of acetylene with certain tungsten(II) pyrazole complexes leads to the formation of N-vinyl-pyrazole. rsc.org This vinyl compound can then be readily hydrolyzed to acetaldehyde, mirroring the final product of the enzymatic reaction. rsc.org

The formation of the vinyl group is believed to proceed through a reactive intermediate where acetylene coordinates to the metal center, making it susceptible to nucleophilic attack from a nearby ligand or amino acid. researchgate.netrsc.org The isolation of molybdenum(IV) and tungsten acetylene complexes with bioinspired pyridine-thiolate ligands has allowed for detailed investigation of this reactivity. researchgate.netresearchgate.net While reaction with water led to the vinylation of the pyridine-2-thiolate (B1254107) ligands, reaction with a different nucleophile like trimethylphosphine (B1194731) (PMe₃) resulted in an intermolecular attack on the coordinated acetylene to yield a cationic ethenyl complex. researchgate.netresearchgate.net These findings support a mechanism where a vinylated amino acid could be an intermediate in the enzymatic cycle of acetylene hydratase.

Role in Advanced Chemical Processes (e.g., Phase Transfer Catalysis, Electrolytes)

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., a water-soluble salt and a water-insoluble organic substrate). ijstr.org The process relies on a phase-transfer agent, or catalyst, which transports one reactant across the phase boundary to react with the other. ijstr.org

A common class of phase-transfer catalysts is quaternary ammonium (B1175870) salts. researchgate.net Pyridine-based structures, such as this compound, can be converted into quaternary pyridinium (B92312) salts through N-alkylation. These pyridinium salts, possessing both a hydrophilic charged head and a lipophilic organic body, are candidates for use as phase-transfer catalysts. Research has demonstrated that pyridinium salts can be involved in PTC systems; for example, the alkylation of 1-ethyl-4-methylpyridinium bromide has been successfully carried out under solid-liquid PTC conditions. researchgate.net The kinetics of PTC reactions, such as the dichlorocarbene (B158193) addition to styrene (B11656) catalyzed by triethylbenzylammonium chloride, are often highly dependent on factors like stirring speed, which points to a mechanism occurring at the interface of the two phases. ias.ac.in The design of chiral phase-transfer catalysts based on complex binaphthyl- or tetranaphthyl-quaternary ammonium structures has led to high efficiency and enantioselectivity in various organic syntheses. nih.gov

Electrolytes

Pyridine derivatives have also found applications as components of electrolytes in electrochemical systems. Research has shown that organometallic pyridine compounds can behave as electrolytes. For instance, a series of 2-(2-aryltelluroethyl)-3-methyl pyridines were synthesized and characterized as 1:1 electrolytes in non-aqueous solvents. orientjchem.org

Table 3: Molar Conductance of 2-(2-aryltelluroethyl)-3-methyl Pyridine Derivatives orientjchem.org
SolventExpected Range for 1:1 Electrolyte (ohm-1cm2mol-1)
Acetonitrile100-160
Nitrobenzene20-30

More specifically, methylpyridines have been studied as alternatives to the commonly used additive 4-tert-butylpyridine (B128874) (TBP) in electrolytes for dye-sensitized solar cells (DSSCs). rsc.org In DSSCs using a copper(II/I) complex as the redox shuttle, TBP can "poison" the copper(II) complex, leading to poor device stability. rsc.org A study of various methylpyridine isomers (2-methylpyridine, 3-methylpyridine (B133936), and 4-methylpyridine) and 3,5-dimethylpyridine (B147111) showed that the position of the methyl group significantly affects the electrochemical properties of the copper redox couple. rsc.org The coordination of these additives to the copper(II) complex was investigated, revealing that 3,5-dimethylpyridine least affected the electrochemical activity and ionic diffusion, ultimately leading to a DSSC with improved power conversion efficiency and long-term stability compared to the TBP-based device. rsc.org

Q & A

Basic: What spectroscopic methods are optimal for characterizing 3-Ethenyl-2-methylpyridine and verifying its structural integrity?

Methodological Answer:

  • FT-IR and Raman spectroscopy are critical for identifying functional groups (e.g., ethenyl C=C stretching at ~1600–1680 cm⁻¹ and pyridine ring vibrations at ~600–1600 cm⁻¹). Compare observed peaks with computational simulations (e.g., DFT) to resolve ambiguities .
  • X-ray crystallography provides definitive structural data, particularly for confirming substituent positions and bond angles. Use single-crystal diffraction and refine data with software like SHELX .
  • Thermogravimetric analysis (TGA) assesses thermal stability, especially if the compound is used in high-temperature reactions .

Basic: How should researchers handle and store this compound to minimize degradation?

Methodological Answer:

  • Store under inert gas (e.g., argon) at –20°C to prevent oxidation of the ethenyl group. Use amber vials to avoid photodegradation.
  • Safety protocols : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as related pyridine derivatives (e.g., 2-(4-(chloromethyl)phenyl)pyridine) show potential dermal toxicity .
  • Waste disposal : Segregate organic waste and collaborate with certified biohazard disposal services, as recommended for structurally similar compounds .

Advanced: How can computational modeling resolve contradictions in reported reactivity of this compound?

Methodological Answer:

  • DFT calculations (e.g., using Gaussian or ORCA) predict electrophilic/nucleophilic sites. For example, the methyl group at position 2 may sterically hinder ethenyl reactivity at position 3. Compare results with experimental kinetic studies .
  • Molecular docking simulations clarify interactions in catalytic systems (e.g., metal complexes). Cross-validate with spectroscopic data (EPR for paramagnetic complexes) .

Advanced: What experimental strategies address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • QSAR models predict toxicity using analogs (e.g., 2-(3-Pentenyl)pyridine). Validate with Daphnia magna acute toxicity assays (OECD 202) or algal growth inhibition tests (OECD 201) .
  • Degradation studies : Use HPLC-MS to monitor hydrolysis/oxidation products under simulated environmental conditions (pH 4–9, UV light) .

Basic: What synthetic routes are reported for this compound derivatives?

Methodological Answer:

  • Friedländer synthesis : Condense 2-methylpyridine-3-carbaldehyde with ketones in acidic conditions. Optimize yield by varying catalysts (e.g., Cu(II) complexes enhance cyclization) .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce ethenyl groups. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How to design experiments reconciling conflicting stability data for pyridine derivatives?

Methodological Answer:

  • Controlled stability assays : Compare compound stability under inert vs. ambient conditions. Monitor degradation via NMR or GC-MS at timed intervals. For example, 2-(2-hexyl-4-methylphenyl)pyridine is stable in air but degrades with strong acids .
  • Accelerated aging studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage .

Basic: What analytical standards are applicable for quantifying this compound in mixtures?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate with certified pyridine standards (e.g., 3-Hydroxy-2-methylpyridine, PubChem CID 70719) .
  • Internal standards : Deuterated analogs (e.g., D₃-2-methylpyridine) improve quantification accuracy in complex matrices .

Advanced: What strategies mitigate interference from byproducts in catalytic applications of this compound?

Methodological Answer:

  • In situ monitoring : Use Raman spectroscopy to track reaction intermediates. Adjust ligand-to-metal ratios to suppress side reactions (e.g., oligomerization) .
  • Post-reaction purification : Employ preparative HPLC with size-exclusion columns to isolate target metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethenyl-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Ethenyl-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.